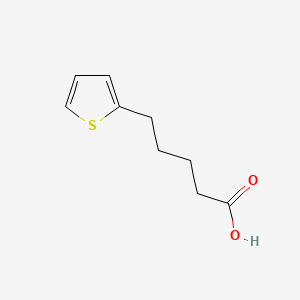

5-(2-Thienyl)Pentanoic Acid

Overview

Description

5-(2-Thienyl)Pentanoic Acid is a chemical compound of interest due to its various potential applications in chemistry and materials science. Its synthesis and properties have been explored to understand its behavior and functionalities better.

Synthesis Analysis

The synthesis of compounds related to 5-(2-Thienyl)Pentanoic Acid involves several steps, including the treatment of precursors with specific reagents under controlled conditions to achieve the desired molecular architecture. For instance, the synthesis of S-2-amino-5-azolylpentanoic acids, which are related to L-ornithine, serves as a base for understanding the synthesis pathways that could be relevant for 5-(2-Thienyl)Pentanoic Acid. These synthesis pathways involve reactions with imidazoles, 1,2,4-triazoles, and tetrazole under basic conditions, followed by acidolytic deprotection (Ulhaq et al., 1998).

Molecular Structure Analysis

The molecular structure of 5-(2-Thienyl)Pentanoic Acid and related compounds can be analyzed using spectroscopic methods such as FTIR and NMR. For example, vibrational spectroscopic investigation and normal coordinate analysis of similar compounds provide insights into their molecular structure, stability, and electron distribution, which are crucial for understanding the molecular framework and reactivity of 5-(2-Thienyl)Pentanoic Acid (Priya et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-(2-Thienyl)Pentanoic Acid can be inferred from studies on similar compounds. These studies explore the reactivity towards different chemical reagents, the formation of derivatives, and the interaction with catalysts, shedding light on the versatile chemical nature of 5-(2-Thienyl)Pentanoic Acid. For instance, the study on the cycloalcoylation of (thiényl-2)-5 pentènes-1 provides valuable information on the cyclization reactions and the influence of substituents on the yield and nature of the products (Gourier & Canonne, 1970).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of 5-(2-Thienyl)Pentanoic Acid can be assessed through experimental measurements and comparisons with structurally similar compounds. These properties are essential for determining the compound's suitability for various applications and its behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various organic and inorganic reagents, are crucial for understanding how 5-(2-Thienyl)Pentanoic Acid interacts in chemical processes. Studies on related compounds, such as the synthesis and characterization of enantiomers of 5- and 6-methyloctanoic acids, offer insights into the stereochemical aspects and reactivity profiles that could be relevant for 5-(2-Thienyl)Pentanoic Acid (Sonnet et al., 1990).

Scientific Research Applications

1. Bifunctional Catalysis

Pentanoic acid (PA) is an industrially relevant chemical with various applications. A study by Al‐Naji et al. (2020) explored the conversion of γ-valerolactone (GVL), a cellulosic biorefinery product, into PA using aqueous formic acid (FA) and bifunctional catalysts. This process is important for sustainable chemical production from renewable resources (Al‐Naji et al., 2020).

2. Nitric Oxide Synthase Inhibition

S-2-amino-5-azolylpentanoic acids, related to L-ornithine, were investigated as inhibitors of nitric oxide synthases by Ulhaq et al. (1998). The study focused on designing potent inhibitors using pentanoic acid derivatives, contributing to understanding the bioactivity of these compounds (Ulhaq et al., 1998).

3. Cobalt(II) Complexes

A 2015 study by Huxel and Klingele involved the use of a pentanoic acid derivative in the complexation with “Co(NCS)2”. This research contributes to the field of transition metal chemistry, showcasing the applications of pentanoic acid derivatives in creating Werner-type 3d transition metal complexes (Huxel & Klingele, 2015).

4. Electrophilic Reactions

Yang et al. (2000) utilized methyl thiophene-2-carboxylate and similar compounds in electrophilic reactions promoted by samarium diiodide. This study illustrates the role of thiophene-incorporating compounds in organic synthesis, including their use in creating long-chain esters with medical and industrial applications (Yang, Nandy, Selvakumar & Fang, 2000).

5. Adsorption Studies

Martinotto et al. (2017) investigated the adsorption of pentanoic acid on α-Al2O3 surfaces using Born-Oppenheimer molecular dynamics simulations. This research is vital for understanding surface chemistry and adsorption mechanisms, which have implications in various scientific and industrial processes (Martinotto, Zorzi & Perottoni, 2017).

Safety and Hazards

5-(2-Thienyl)Pentanoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 5-(2-Thienyl)Pentanoic Acid is currently unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s important to note that safety data sheets recommend avoiding the formation of dust and aerosols when handling this compound, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name |

5-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFTZRHAQGXEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175219 | |

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Thienyl)Pentanoic Acid | |

CAS RN |

21010-06-0 | |

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

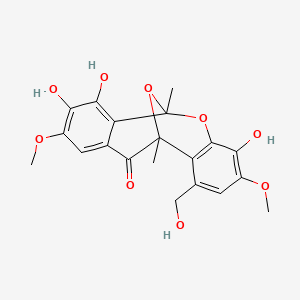

![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)

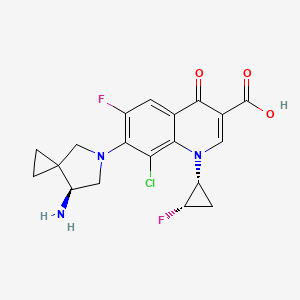

![(2R,4R,5R,6R,8R,11R,12S,19R,20R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-ethyl-4-methoxy-2,4,6,8,12,19-hexamethyl-10,13-dioxa-15,18-diazatricyclo[10.6.2.015,20]icos-1(18)-ene-7,9,14-trione](/img/structure/B1207390.png)

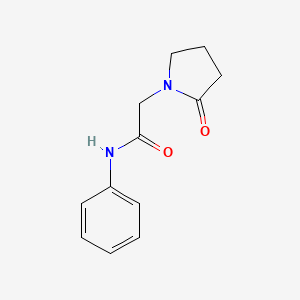

![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)

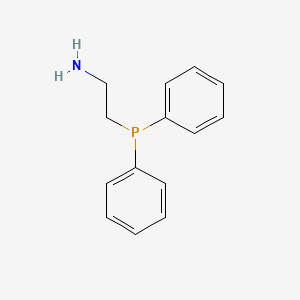

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B1207399.png)